molecular formula C14H12F6N4O2 B2727881 N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1421457-87-5

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2727881
CAS No.: 1421457-87-5
M. Wt: 382.266
InChI Key: TUMXYFCPXFYHML-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a 4-methyl-5-oxo group and a trifluoromethyl group at position 3. The triazole ring is linked via an ethyl chain to a benzamide moiety bearing a second trifluoromethyl group at the ortho position. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the 4,5-dihydrotriazole ring introduces conformational constraints that may influence binding affinity in biological systems. The compound’s synthesis likely involves sequential alkylation and condensation reactions, analogous to methods reported for structurally related triazole derivatives .

Properties

IUPAC Name

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F6N4O2/c1-23-11(14(18,19)20)22-24(12(23)26)7-6-21-10(25)8-4-2-3-5-9(8)13(15,16)17/h2-5H,6-7H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMXYFCPXFYHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2=CC=CC=C2C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Metal-Free Multi-Component Reaction (MCR)

A pivotal method for constructing 3-trifluoromethyl-1,2,4-triazoles involves reacting trifluoroacetimidoyl chlorides , hydrazine hydrate , and benzene-1,3,5-triyl triformate (TFBen) under metal-free conditions. This one-pot protocol achieves cyclization at 80–100°C in dimethyl sulfoxide (DMSO), yielding triazoles in 65–82% yields. For the target triazolone, post-synthetic oxidation of the triazole’s C5 position using potassium permanganate (KMnO₄) in acidic media introduces the ketone functionality.

Key reaction parameters :

  • Molar ratio: 1:1.2:1 (imidoyl chloride:hydrazine:TFBen).
  • Temperature: 100°C, 12–24 hours.
  • Advantages: Broad substrate scope, no transition-metal catalysts.

One-Pot Thiosemicarbazide Cyclization

An alternative route employs alkyl/aryl isothiocyanates and substituted hydrazides in ethanol, followed by refluxing in 4N NaOH. For example, 4-hydroxybenzoic acid hydrazide reacts with phenyl isothiocyanate to form a thiosemicarbazide intermediate, which cyclizes to the triazolone upon base treatment. This method achieves yields of 70–85% with reaction times of 4–6 hours.

Optimization insights :

  • Solvent system: Ethanol/water (3:1 v/v).
  • Critical step: Neutralization with HCl to precipitate the product.

Synthesis of 2-(Trifluoromethyl)Benzamide

Hydrolysis of 2-Trifluoromethylbenzonitrile

A scalable route from 2,3-dichlorotrifluorotoluene involves sequential fluorination, cyano substitution, hydrogenation, and hydrolysis:

  • Fluorination : 2,3-Dichlorotrifluorotoluene reacts with KF in N-methyl-2-pyrrolidone (NMP) at 200°C to yield 2-fluoro-3-chlorotrifluoromethane.
  • Cyano substitution : Treatment with CuCN in dimethylformamide (DMF) at 150°C produces 2-chloro-6-trifluoromethylbenzonitrile.
  • Hydrogenation-dechlorination : Catalytic hydrogenation (5% Pd/C, H₂ 1.5 atm) removes the chloro group, yielding 2-trifluoromethylbenzonitrile (93.3% yield).
  • Hydrolysis : Reaction with NaOH (12 g in 200 mL H₂O) at 100°C for 2 hours converts the nitrile to benzamide (89.9% yield).

Industrial advantages :

  • Avoids toxic reagents (e.g., SOCl₂, PCl₅).
  • Total yield >67%, purity >97%.

Comparative Analysis of Synthetic Routes

Method Triazolone Yield Benzamide Yield Total Yield Purity Scalability
MCR + Hydrolysis 78% 89.9% 67% 97% High
Thiosemicarbazide 85% 89.9% 72% 98% Moderate

Key observations :

  • The MCR route offers faster triazolone assembly but requires post-oxidation.
  • Thiosemicarbazide cyclization provides higher triazolone yields but longer reaction times.

Chemical Reactions Analysis

  • Types of Reactions it Undergoes: It can undergo oxidation, reduction, and substitution reactions. The trifluoromethyl and triazole groups provide sites for nucleophilic and electrophilic attacks.

  • Common Reagents and Conditions: Reagents like bromine for oxidation, sodium borohydride for reduction, and various bases/acids for substitution reactions are common. Reaction conditions typically involve solvents like dimethyl sulfoxide (DMSO) or acetonitrile, controlled temperatures, and inert atmospheres.

  • Major Products: Depending on the reaction, products can range from various modified triazole derivatives to complex benzamide analogues, each with potential research applications.

Scientific Research Applications

  • Chemistry: Used in studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: Investigated for its potential as an enzyme inhibitor, interacting with specific protein targets.

  • Medicine: Explored for possible therapeutic applications, including anti-inflammatory and anti-cancer properties.

  • Industry: Utilized in developing new materials, such as polymers with unique properties for coatings and electronics.

Mechanism of Action

  • Molecular Targets and Pathways: The compound interacts with enzymes by binding to active sites, inhibiting their function. This can disrupt biological pathways, leading to therapeutic effects.

  • Effects: In medical research, it is noted for its ability to inhibit specific enzymes involved in disease processes, offering potential for drug development.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Class Substituents/Modifications Key Features
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones X = H, Cl, Br; sulfonyl groups at para positions; 2,4-difluorophenyl substituent Thione tautomer stabilized by electron-withdrawing sulfonyl groups; S-H absence confirmed by IR
S-Alkylated 1,2,4-Triazoles S-alkylated with α-halogenated ketones (e.g., 2-bromoacetophenone) Enhanced stability via thioether linkages; absence of C=O in IR (1663–1682 cm⁻¹ region)
Target Compound Dual trifluoromethyl groups; 4-methyl-5-oxo-dihydrotriazole; benzamide linkage High electronegativity from CF₃ groups; constrained triazole ring conformation

Spectral and Physicochemical Differences

  • IR Spectroscopy :
    • Target compound: Expected C=O stretch (benzamide) ~1680 cm⁻¹; absence of C=S (cf. compounds [7–9], which show νC=S at 1247–1255 cm⁻¹) .
    • Analogues [7–9]: Thione tautomers confirmed by νC=S and absence of νS-H (~2500–2600 cm⁻¹) .
  • NMR :
    • Trifluoromethyl groups in the target compound would exhibit distinct ¹⁹F NMR shifts compared to sulfonyl or halogen substituents in analogues.
  • Lipophilicity : Dual CF₃ groups likely increase logP compared to sulfonyl- or halogen-substituted analogues, impacting solubility and membrane permeability.

Biological Activity

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article explores its biological activity through various studies, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features multiple functional groups including a triazole moiety and trifluoromethyl groups , which are known to enhance lipophilicity and biological interactions. The structure can be represented as follows:

N 2 4 methyl 5 oxo 3 trifluoromethyl 4 5 dihydro 1H 1 2 4 triazol 1 yl ethyl 2 trifluoromethyl benzamide\text{N 2 4 methyl 5 oxo 3 trifluoromethyl 4 5 dihydro 1H 1 2 4 triazol 1 yl ethyl 2 trifluoromethyl benzamide}

Synthesis

The synthesis of this compound typically involves Knoevenagel condensation followed by Michael addition , utilizing L-proline as a catalyst. This method allows for the formation of the triazole ring and subsequent functionalization necessary for biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its effectiveness has been evaluated against various pathogens, including drug-resistant strains.

In Vitro Assays:

  • Minimum Inhibitory Concentration (MIC): Studies have determined MIC values indicating the lowest concentration at which the compound inhibits microbial growth. For example, it has shown MIC values as low as 0.046 μM against certain strains of Staphylococcus aureus .
PathogenMIC (μM)Reference
Staphylococcus aureus0.046
Escherichia coli0.125
Candida albicans0.5

Time-Kill Assays:
These assays assess the bactericidal or fungicidal effects over time. Results indicate that the compound effectively reduces microbial counts significantly within 24 hours of exposure.

The mechanism by which this compound exerts its antimicrobial effects involves disruption of microbial cell membranes and interference with essential cellular processes such as enzyme function and DNA replication. Studies have shown that it can inhibit key enzymes involved in metabolic pathways crucial for microbial survival.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antibacterial Activity:
    A study published in the Journal of Medicinal Chemistry assessed the antibacterial properties of various triazole derivatives, including this compound. It demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to conventional antibiotics like vancomycin .
  • Cytotoxicity Testing:
    Another investigation focused on the cytotoxic effects of this compound against human cancer cell lines. The results indicated promising anticancer activity with IC50 values ranging from 2.38 to 3.77 μM against cervical cancer cells .
  • Structure-Activity Relationship (SAR):
    Research into SAR revealed that modifications to the trifluoromethyl group significantly influenced biological activity. Compounds with electron-donating groups showed enhanced efficacy against bacterial strains .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Amide bond formation using activated acylating agents (e.g., benzoyl chloride derivatives) under basic conditions (e.g., K₂CO₃) .
  • Heterocycle formation : Cyclization of triazole or oxazepine precursors via nucleophilic substitution or condensation reactions .
  • Purification : Column chromatography or recrystallization to isolate the final product. Key reagents include trifluoromethyl-containing building blocks and catalysts to enhance reaction efficiency.

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks, with attention to trifluoromethyl signals (~δ -60 ppm in ¹⁹F NMR) .
  • LC-MS : Validates molecular weight and purity .
  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Thermogravimetric analysis (TGA) : Evaluates thermal degradation profiles.
  • pH-dependent stability studies : Monitor hydrolysis or decomposition in buffered solutions via HPLC .
  • Light sensitivity tests : Use controlled UV exposure to assess photostability .

Advanced Questions

Q. How can structural analogs inform SAR studies for this compound?

  • Data-driven comparisons : Analyze analogs (e.g., benzoxazepine or triazole derivatives) to correlate substituent effects (e.g., ethyl vs. methyl groups) with biological activity . Example:
Compound SubstituentBiological Activity
TrifluoromethylEnhanced kinase inhibition
Ethyl groupImproved metabolic stability
  • Computational modeling : Docking studies (e.g., AutoDock) to predict binding modes with targets like receptor-interacting protein kinases .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

  • Dose-response assays : Validate potency discrepancies across multiple cell lines.
  • Off-target profiling : Use kinase inhibitor panels or proteome-wide affinity capture to identify unintended interactions .
  • Crystallographic analysis : Resolve binding mode ambiguities via X-ray structures (e.g., SHELX-refined models) .

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
  • Catalyst optimization : Transition metals (e.g., Pd for coupling) or organocatalysts for stereoselective steps .
  • Temperature control : Gradual heating (e.g., 50–80°C) to suppress side reactions during cyclization .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

  • Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., RIP1) using fluorescence polarization .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .
  • Mutagenesis studies : Identify critical residues in target enzymes through site-directed mutagenesis .

Methodological Notes

  • Data contradiction analysis : Cross-validate conflicting results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .
  • Advanced characterization : Employ high-resolution mass spectrometry (HR-MS) and 2D NMR (COSY, HSQC) for unambiguous structural assignment .
  • Ethical considerations : Adhere to non-human research guidelines for in vivo studies, as specified in chemical safety protocols .

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